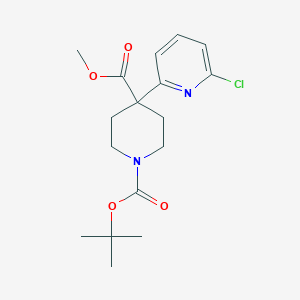
5-Chloro-3-fluorophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluorophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClFNCS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-3-fluorophenyl Isothiocyanate can be synthesized from its corresponding amine, 5-chloro-3-fluoroaniline. The general synthetic route involves the reaction of the amine with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurylation reagent, such as cyanuric acid, to yield the isothiocyanate product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using a one-pot process. This involves the in situ generation of the dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluorophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction typically occurs under mild conditions.
Cycloaddition Reactions: These reactions often require the presence of a catalyst and elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the isothiocyanate group.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Amines: Produced from hydrolysis reactions.
Scientific Research Applications
5-Chloro-3-fluorophenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and thiourea derivatives.
Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Assays: It is used in the labeling of biomolecules for detection and analysis in biological assays.
Material Science: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluorophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the chlorine and fluorine substituents.
4-Chloro-3-fluorophenyl Isothiocyanate: Similar structure but with different substitution pattern.
3-Chloro-4-fluorophenyl Isothiocyanate: Another isomer with different substitution pattern.
Uniqueness
5-Chloro-3-fluorophenyl Isothiocyanate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H3ClFNS |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClFNS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |
InChI Key |
CMMQLNMZMBJQAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


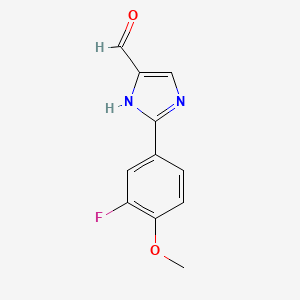
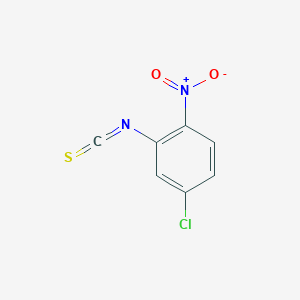
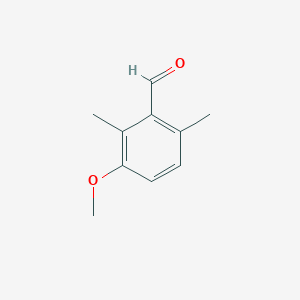
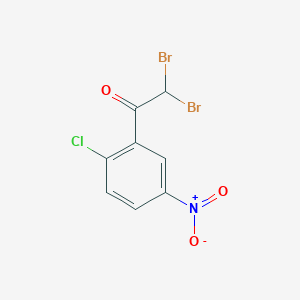

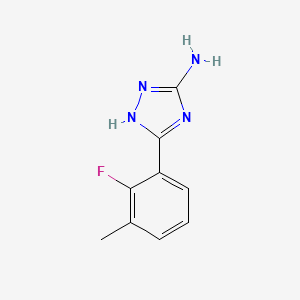
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)

![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)
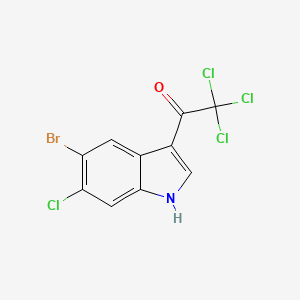

![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)

